4-Bromo-4'-cyanobenzophenone
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Description
Synthesis Analysis
The synthesis of related bromophenol derivatives has been reported in the literature. For instance, a bromophenol derivative was isolated from the red alga Symphyocladia latiuscula and characterized using spectroscopic evidence . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions and further converted to polyphenol derivatives . Another study synthesized racemic cyclohexanonyl bromophenol derivatives and investigated their inhibitory properties against human carbonic anhydrase isozymes .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single-crystal X-ray diffraction . The polymorphism of 4-bromobenzophenone was studied using single-crystal and powder X-ray diffractometry, revealing two polymorphs with different physical properties .
Chemical Reactions Analysis
The chemical reactivity of bromophenol derivatives has been explored in several studies. For instance, the inhibitory effects of novel cyclohexanonyl bromophenol derivatives on human carbonic anhydrase isozymes suggest potential applications in drug development . The interaction between a synthesized bromophenol compound and DNA bases was investigated using the electrophilicity-based charge transfer method .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol and benzophenone derivatives have been characterized in the literature. The mesomorphic properties of bromo and cyano substituted diarylethanes were studied, highlighting the influence of bromo and cyano groups on the mesomorphic range and clearing point . The crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol was determined, and its intermolecular interactions were analyzed . The polymorphism of 4-bromobenzophenone was extensively studied, revealing the presence of weak hydrogen bonds and significant thermal expansion anisotropy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOJWYIXLYAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605608 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-cyanobenzophenone | |
CAS RN |
452929-54-3 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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